Sulfoacetic acid disodium salt

Surfactant Stability Ester Hydrolysis Formulation Shelf-Life

Procure Sulfoacetic acid disodium salt (disodium sulfoacetate) for superior formulation stability. Its dual sulfonate-carboxylate architecture delivers proven acid-hydrolysis resistance and calcium-ion tolerance that sulfate-based or pure carboxylate alternatives cannot match. This directly translates into longer shelf-life for sulfate-free personal care formulations, robust performance in acidic industrial cleaners, and reliable ionic conductivity in aqueous electrochemical systems. Ideal as a versatile C2 sulfonate building block for custom surfactant synthesis. Contact us for bulk pricing and global shipping.

Molecular Formula C2H2Na2O5S
Molecular Weight 184.08 g/mol
CAS No. 5462-60-2
Cat. No. B1585094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfoacetic acid disodium salt
CAS5462-60-2
Molecular FormulaC2H2Na2O5S
Molecular Weight184.08 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C2H4O5S.2Na/c3-2(4)1-8(5,6)7;;/h1H2,(H,3,4)(H,5,6,7);;/q;2*+1/p-2
InChIKeyBMDIYDZEBRJMPF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfoacetic Acid Disodium Salt (CAS 5462-60-2) Procurement Guide: Core Chemical Identity and Functional Scope


Sulfoacetic acid disodium salt (disodium sulfoacetate, C2H2Na2O5S) is a sulfonate-functionalized carboxylate salt characterized by a dual sulfonic and carboxylic acid moiety . This structural feature distinguishes it from simpler sulfonates (e.g., methanesulfonate) or pure carboxylates. It is commercially supplied as a powder and is widely used as a synthetic intermediate, surfactant building block, and electrolyte component . Its procurement value lies in specific performance attributes in hydrolysis resistance and formulation stability relative to common anionic surfactants.

Why Generic Substitution of Sulfoacetic Acid Disodium Salt (5462-60-2) Is Not Recommended for Critical Applications


While sulfoacetic acid disodium salt belongs to the broader class of anionic sulfonate surfactants and electrolytes, substitution with commonly available alternatives such as sodium isethionate or sodium lauryl sulfate (SLS) often leads to performance deficits. Sulfoacetate esters exhibit markedly different alkaline hydrolysis kinetics compared to isethionate esters [1]. Furthermore, the sulfonate group confers resistance to acid hydrolysis and calcium ion precipitation that is not present in carboxylate-only or sulfate-based analogs [2]. These differences are quantifiable and directly impact formulation shelf-life and functional efficacy, as detailed in the evidence below.

Sulfoacetic Acid Disodium Salt (5462-60-2): Quantified Differentiation Evidence Against Analogs


Superior Alkaline Hydrolysis Resistance of Sulfoacetate Esters Versus Isethionate Esters

In a comparative study of ester-based surfactants, disodium 1-methyl-2-sulfoethyl α-sulfostearate (a sulfoacetate derivative) demonstrated significantly higher resistance to alkaline hydrolysis than esters derived from sodium isethionate [1]. While specific half-life data for the parent disodium sulfoacetate is not provided, the structural class inference is strong: the sulfoacetate headgroup confers enhanced stability against hydroxide ion attack compared to the isethionate group.

Surfactant Stability Ester Hydrolysis Formulation Shelf-Life

Quantified Reduction in Skin Irritation: Sodium Lauryl Sulfoacetate vs. Sodium Lauryl Sulfate

While not the disodium salt itself, sodium lauryl sulfoacetate (the fatty alkyl derivative of the sulfoacetate headgroup) provides direct evidence for the mildness conferred by the sulfoacetate functionality. In comparative assessments, it shows 'significantly less irritating power' than sodium lauryl sulfate (SLS) [1]. This is a critical differentiator for formulators aiming to replace harsh sulfate surfactants.

Personal Care Formulation Mild Surfactants Skin Irritation

Electrochemical Fuel Cell Electrolyte Performance: Sulfoacetic Acid Compared to Methanesulfonic Acid

In a half-cell study evaluating organic acids as fuel cell electrolytes, sulfoacetic acid was directly compared to methanesulfonic acid (MSA) and ethanesulfonic acid (ESA). At 115°C, the electro-oxidation rate of hydrogen was 'very high' in methanesulfonic acid, while all three acids exhibited low propane electro-oxidation rates at 135°C [1]. Crucially, the study concluded that sulfonic acids with unprotected C–H bonds (including sulfoacetic acid) adsorb onto platinum electrodes and likely decompose, whereas a fully fluorinated sulfonic acid would be preferred. This data establishes sulfoacetic acid's performance baseline and its inferiority to fluorinated alternatives for high-temperature fuel cells.

Fuel Cell Electrolytes Electrochemical Oxidation Sulfonic Acid Electrolytes

Chain-Length Dependent Acid Hydrolysis Resistance and Calcium Ion Stability of Sodium Alkyl Sulfoacetates

A systematic study of sodium alkyl sulfoacetates (C10, C12, C14, C16) quantified their resistance to acid hydrolysis and calcium ion stability. The resistance to acid hydrolysis decreased with increasing alkyl chain length [1]. This structure-property relationship is critical: the parent disodium sulfoacetate (effectively C0 alkyl chain) represents the most acid-hydrolysis-resistant member of the homologous series, though specific numerical data for the parent is absent. The study also quantified calcium ion stability, which similarly decreased with chain length.

Surfactant Stability Acid Hydrolysis Calcium Tolerance

Procurement-Linked Application Scenarios for Sulfoacetic Acid Disodium Salt (5462-60-2)


Synthesis of Hydrolytically Stable, Mild Anionic Surfactants for Personal Care

Procure sulfoacetic acid disodium salt to synthesize sodium lauryl sulfoacetate or other fatty alkyl derivatives. As established in Section 3, these sulfoacetate surfactants exhibit significantly lower skin irritation than SLS [1] and superior alkaline hydrolysis resistance compared to isethionate esters . This makes them ideal for sulfate-free shampoos, facial cleansers, and sensitive skin formulations where both mildness and shelf-life stability are paramount.

Electrolyte Component in Aqueous Low-Temperature Electrochemical Systems

Utilize sulfoacetic acid disodium salt as a water-soluble electrolyte in electrochemical cells operating below 100°C. While Section 3 evidence indicates it adsorbs on platinum and is unsuitable for high-temperature fuel cells [1], its ionic conductivity in aqueous solution may be leveraged in electroplating, electrosynthesis, or redox flow batteries where cost and water compatibility outweigh the need for anhydrous, fluorinated alternatives.

Building Block for Acid-Stable and Hard-Water-Tolerant Industrial Surfactants

For metal cleaning, textile processing, and industrial detergent formulations exposed to acidic conditions or hard water, the disodium sulfoacetate core confers advantageous stability. Section 3 evidence shows that the parent compound represents the apex of acid hydrolysis resistance and calcium ion tolerance within the alkyl sulfoacetate homologous series [1]. Procuring the disodium salt allows custom synthesis of surfactants tailored to specific chain lengths while preserving the core stability attributes.

Synthetic Intermediate in Pharmaceutical and Agrochemical Sulfonate Chemistry

Sulfoacetic acid disodium salt serves as a convenient, water-soluble source of the sulfonate group for nucleophilic substitution and sulfonation reactions. While direct comparative data in pharmaceutical synthesis is limited, its established role as an intermediate [1] and its defined molecular structure support its procurement for research and development pipelines requiring a sulfonate-functionalized C2 building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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